N-Acetyl-L-Tyrosin(N-Acetyl)-OH

Übersicht

Beschreibung

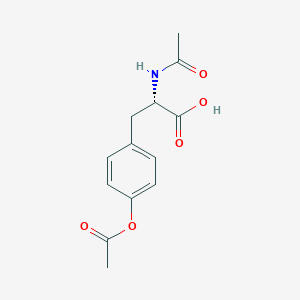

(S)-2-Acetamido-3-(4-acetoxyphenyl)propanoic acid, also known as (S)-2-Acetamido-3-(4-acetoxyphenyl)propanoic acid, is a useful research compound. Its molecular formula is C13H15NO5 and its molecular weight is 265.26 g/mol. The purity is usually 95%.

The exact mass of the compound (S)-2-Acetamido-3-(4-acetoxyphenyl)propanoic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Cyclic - Amino Acids, Aromatic - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (S)-2-Acetamido-3-(4-acetoxyphenyl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-Acetamido-3-(4-acetoxyphenyl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Peptidquantifizierung

Die intrinsischen Fluoreszenzeigenschaften von N-Acetyl-L-Tyrosin(N-Acetyl)-OH, insbesondere von seiner Tyrosinkomponente, können zur Quantifizierung von Peptiden genutzt werden . Diese Methode bietet eine Alternative zur traditionellen Aminosäureanalyse und kann in Gegenwart von peptidischen Verunreinigungen genauer sein.

Protein- und Peptidmodifikation

Die Reaktivität der Verbindung macht sie für die selektive Spaltung, Funktionalisierung und Konjugation an Tyrosinresten in Proteinen und Peptiden geeignet . Dies hat erhebliche Auswirkungen auf die Arzneimittelentwicklung, die zielgerichtete Arzneimittelverabreichung und die Entwicklung von Biomaterialien.

UV-Vis-Spektroskopie in Proteinstudien

Die Tyrosin-Seitengruppen in this compound können mit Hilfe der UV-Vis-Spektroskopie untersucht werden, um die Proteinstruktur und -dynamik zu verstehen . Diese Anwendung ist entscheidend für die Aufklärung der Proteinfunktion und von Interaktionsmechanismen.

Biokatalytische Derivatisierung

This compound kann einer enzymatischen Biokatalyse unterzogen werden, um verschiedene hochwertige Chemikalien für die pharmazeutische, Lebensmittel- und Kosmetikindustrie zu produzieren . Dieser Prozess unterstreicht die Vielseitigkeit und das wirtschaftliche Potenzial der Verbindung in industriellen Anwendungen.

Organische Synthese mit bakteriellen Tyrosinase

Bakterielle Tyrosinase können this compound für die Synthese medizinisch wichtiger Verbindungen wie L-DOPA und Melanin sowie in Vernetzungsreaktionen von Proteinen verwenden . Dies zeigt die Rolle der Verbindung bei der Entwicklung neuer Synthesewege.

Arzneimittelentwicklung und -verabreichung

Die strukturellen Merkmale von this compound machen es zu einem Kandidaten für die Entwicklung neuer Medikamente und Medikamentenverabreichungssysteme, insbesondere als Borträger, der sich für die Neutroneneinfangtherapie eignet . Seine Stabilität unter physiologischen Bedingungen ist ein Schlüsselfaktor für sein pharmakologisches Potenzial.

Wirkmechanismus

Target of Action

AC-TYR(AC)-OH, also known as n,o-diacetyl-l-tyrosine or (S)-2-Acetamido-3-(4-acetoxyphenyl)propanoic acid, is a complex compound with multiple potential targets. One of the primary targets of this compound is the enzyme tyrosinase . Tyrosinase plays a crucial role in the conversion of tyrosine to melanin, a pigment that gives color to our skin and hair . Another potential target could be the β-tubulin gene, as suggested by some studies .

Mode of Action

It’s suggested that the compound might interact with the tyrosinase enzyme, affecting its catalytic activities . In the case of β-tubulin, it’s hypothesized that the compound might affect the gene’s expression or function .

Biochemical Pathways

Given its potential interaction with tyrosinase, it might influence the melanogenesis pathway, which involves the conversion of tyrosine to melanin . If it interacts with β-tubulin, it could potentially affect microtubule dynamics and related cellular processes .

Pharmacokinetics

Studies suggest that similar compounds can be absorbed and distributed in the body, metabolized, and then excreted . The impact of these properties on the bioavailability of AC-TYR(AC)-OH is currently unknown and would require further investigation.

Result of Action

If it interacts with tyrosinase, it could potentially affect melanin production, leading to changes in skin and hair pigmentation . If it affects β-tubulin, it could influence cell division and other microtubule-dependent processes . In the context of disease, it has been suggested that AC-TYR(AC)-OH might have neuroprotective effects in cerebral ischemia through apoptosis reduction and decrease of proinflammatory cytokines .

Action Environment

Environmental factors can influence the action, efficacy, and stability of AC-TYR(AC)-OH. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .

Biologische Aktivität

(S)-2-Acetamido-3-(4-acetoxyphenyl)propanoic acid, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and therapeutic applications based on recent research findings.

Chemical Structure and Properties

(S)-2-Acetamido-3-(4-acetoxyphenyl)propanoic acid features a propanoic acid backbone with an acetamido group and a para-acetoxyphenyl moiety. Its molecular formula is , with a molecular weight of approximately 221.25 g/mol. The structural characteristics contribute to its interaction with various biological targets.

The biological activity of (S)-2-acetamido-3-(4-acetoxyphenyl)propanoic acid is primarily attributed to its ability to modulate key biochemical pathways:

- Oxidative Stress Modulation : The compound exhibits antioxidant properties, which help mitigate oxidative damage in cells. This is crucial in preventing neurodegenerative diseases where oxidative stress plays a significant role.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are implicated in neurodegenerative processes like Alzheimer's disease .

- Neuroprotective Effects : Research indicates that the compound can protect neuronal cells from oxidative stress-induced damage, thereby potentially contributing to neuroprotection .

1. Antioxidant Activity

The antioxidant capacity of (S)-2-acetamido-3-(4-acetoxyphenyl)propanoic acid has been evaluated using various assays, including DPPH and ABTS radical scavenging tests. Results indicate that the compound effectively reduces free radicals, suggesting its utility in formulations aimed at combating oxidative stress-related conditions.

2. Enzyme Inhibition

Recent studies have demonstrated that (S)-2-acetamido-3-(4-acetoxyphenyl)propanoic acid can inhibit AChE and BChE with varying potency:

These findings position the compound as a potential lead for developing treatments for Alzheimer's disease.

3. Neuroprotective Studies

In vitro studies using SH-SY5Y neuronal cells have shown that (S)-2-acetamido-3-(4-acetoxyphenyl)propanoic acid significantly reduces cell death induced by H₂O₂, indicating its neuroprotective capabilities .

Case Study 1: Neuroprotection in SH-SY5Y Cells

In a controlled study, SH-SY5Y cells were treated with varying concentrations of (S)-2-acetamido-3-(4-acetoxyphenyl)propanoic acid alongside H₂O₂ to induce oxidative stress. The results showed a dose-dependent reduction in cell death, confirming the compound's protective effects against oxidative stress.

Case Study 2: Enzyme Inhibition Assays

A series of enzyme inhibition assays were conducted to evaluate the effectiveness of the compound against AChE and BChE. The results indicated that it possesses competitive inhibition characteristics, making it a candidate for further development as an Alzheimer's therapeutic agent.

Eigenschaften

IUPAC Name |

(2S)-2-acetamido-3-(4-acetyloxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO5/c1-8(15)14-12(13(17)18)7-10-3-5-11(6-4-10)19-9(2)16/h3-6,12H,7H2,1-2H3,(H,14,15)(H,17,18)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUAVWNTVXZCOEL-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC=C(C=C1)OC(=O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CC1=CC=C(C=C1)OC(=O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90938404 | |

| Record name | O-Acetyl-N-(1-hydroxyethylidene)tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90938404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17355-23-6 | |

| Record name | N,O-Diacetyl-L-tyrosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17355-23-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diacetyltyrosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017355236 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-Acetyl-N-(1-hydroxyethylidene)tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90938404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-acetyl-L-tyrosyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.605 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIACETYLTYROSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2YW8SXH2W8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.